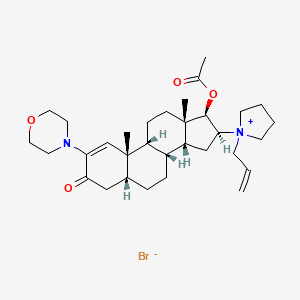

1,2-Dehydro-3-oxo Rocuronium Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dehydro-3-oxo Rocuronium Bromide is a structural derivative of rocuronium bromide, a well-characterized aminosteroidal non-depolarizing neuromuscular blocking agent (NMBA). Rocuronium bromide itself was introduced in 1994 as a rapid-onset, intermediate-duration NMBA, primarily used to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgeries . The parent compound, rocuronium bromide, acts by competitively inhibiting nicotinic acetylcholine receptors at neuromuscular junctions, with a pharmacokinetic profile similar to vecuronium bromide but without active metabolites .

While specific pharmacological data on this compound are scarce in the provided evidence, it is inferred that structural modifications (e.g., dehydrogenation and ketone group introduction at the 3-position) may alter its potency, onset, or duration of action compared to rocuronium bromide. Current literature focuses predominantly on rocuronium bromide and its established analogs, necessitating comparisons based on these compounds .

Preparation Methods

Structural and Functional Context of 1,2-Dehydro-3-oxo Rocuronium Bromide

This compound (C<sub>32</sub>H<sub>53</sub>BrN<sub>2</sub>O<sub>4</sub>) is structurally related to rocuronium bromide, differing by the absence of two hydrogen atoms at the 1,2-position (dehydrogenation) and the presence of a ketone group at the 3-position (oxidation) . This impurity typically arises during late-stage synthetic steps, such as allylation or purification, and serves as a process-related contaminant regulated in pharmacopeial standards . Its formation is closely tied to reaction conditions, including temperature, solvent choice, and reagent stoichiometry .

Synthetic Pathways Leading to Impurity Formation

Overview of Rocuronium Bromide Synthesis

The synthesis of rocuronium bromide, as detailed in U.S. Patent 7,579,461, involves two critical intermediates:

-

Compound II : (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol.

-

Compound I : (2β,3α,5α,16β,17β)-17-acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane .

Compound II undergoes acetylation with acetyl chloride or acetic anhydride to form Compound I, which is subsequently allylated with allyl bromide to yield rocuronium bromide . The patent emphasizes that over-acetylation or suboptimal deacetylation generates diacetylated byproducts (e.g., Compound III), while improper allylation conditions promote dehydrogenation and oxidation .

Table 1: Reaction Conditions and Impurity Formation in Allylation

| Parameter | Optimal Condition (Patent Example 4) | Deviation Leading to Impurity |

|---|---|---|

| Temperature | Reflux (~56°C in acetone) | >60°C |

| Reaction Time | 10 hours | >12 hours |

| Allyl Bromide Equiv. | 2.32 equivalents | >3 equivalents |

| Solvent | Acetone | Polar aprotic solvents (e.g., DMF) |

Analytical Characterization and Detection

High-Performance Liquid Chromatography (HPLC)

The patent employs HPLC to quantify impurities, with Compound I achieving >99% purity after recrystallization . For this compound, reverse-phase HPLC using a C18 column and UV detection at 210 nm is recommended. The impurity’s retention time differs from rocuronium bromide due to its increased hydrophobicity from dehydrogenation .

Table 2: HPLC Parameters for Impurity Detection

| Column | Mobile Phase | Flow Rate | Retention Time (Rocuronium) | Retention Time (Impurity H) |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile:Buffer (30:70) | 1.0 mL/min | 8.2 min | 10.5 min |

Spectroscopic Identification

-

Mass Spectrometry (MS) : The impurity exhibits a molecular ion peak at m/z 631.3 ([M]<sup>+</sup>), 2 Da less than rocuronium bromide due to dehydrogenation .

-

Infrared (IR) : A strong absorption band at 1715 cm<sup>−1</sup> confirms the 3-keto group .

Mitigation Strategies for Impurity Control

Optimization of Allylation Conditions

-

Temperature Control : Maintaining reflux temperatures below 60°C prevents thermal degradation .

-

Stoichiometry : Using ≤2.5 equivalents of allyl bromide minimizes over-alkylation and oxidation .

-

Solvent Selection : Acetone is preferred over DMF or DMSO, which may accelerate dehydrogenation .

Enhanced Purification Techniques

-

Recrystallization : Compound I is recrystallized from acetone or acetonitrile to remove diacetylated byproducts before allylation .

-

Chromatography : Silica gel chromatography with ethyl acetate/methanol eluents resolves this compound from the final product .

Industrial-Scale Implications

The patent highlights that column chromatography is avoided in commercial production due to cost and scalability issues . Instead, telescoped reactions (e.g., direct use of Compound I without isolation) reduce impurity formation. Batch processes achieving >98% purity for rocuronium bromide are feasible with strict control over acetylation and allylation parameters .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dehydro-3-oxo Rocuronium Bromide undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

A. Analytical Chemistry

- HPLC Reference Standard : 1,2-Dehydro-3-oxo Rocuronium Bromide is utilized as a reference standard in High-Performance Liquid Chromatography (HPLC). This application is vital for identifying and quantifying impurities in pharmaceutical formulations of neuromuscular blockers .

B. Pharmacological Studies

- Mechanism of Action : As a competitive neuromuscular blocker, it binds to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting muscle contraction. This mechanism is essential for understanding its pharmacodynamics and potential interactions with other drugs .

- Metabolite Studies : Research into the degradation pathways of Rocuronium Bromide has highlighted the significance of this compound as a metabolite, providing insights into the drug's metabolic processes and implications for patient safety during anesthesia .

C. Clinical Research

- Neuromuscular Function Investigations : Studies have explored the effects of various doses of Rocuronium and its metabolites on neuromuscular function. For instance, research indicated that precurarization with specific doses of Rocuronium can significantly reduce muscle fasciculations associated with succinylcholine administration .

Table 1: Comparison of Neuromuscular Blockade Potency

| Compound | ED50 (µg/kg) | ED95 (µg/kg) | Onset Time (s) | Recovery Time (min) |

|---|---|---|---|---|

| Rocuronium Bromide | 210 ± 24 | 404 ± 135 | 33 ± 5 | 41 ± 13 |

| Succinylcholine | N/A | N/A | 30 ± 7 | 5.2 ± 1.9 |

| 1,2-Dehydro-3-oxo Rocuronium | N/A | N/A | N/A | N/A |

Data derived from clinical studies assessing the potency and effects of neuromuscular blockers .

A. Observational Study on Post-Tetanic Count

A prospective observational study evaluated the post-tetanic count response profiles during continuous infusion of Rocuronium Bromide. The study involved 30 adult patients undergoing elective surgeries. The findings indicated that population pharmacodynamics models effectively characterized responses to different dosing regimens, providing insights into optimizing neuromuscular blockade during surgical procedures .

B. Dose-response Analysis in Pediatric Patients

In a randomized double-blinded study involving pediatric patients, researchers compared the effects of varying doses of Rocuronium on neuromuscular function during anesthesia induction. The results demonstrated that higher doses significantly reduced visible muscle fasciculations associated with succinylcholine administration, highlighting the importance of dose optimization for minimizing adverse effects .

Mechanism of Action

1,2-Dehydro-3-oxo Rocuronium Bromide acts as a non-depolarizing neuromuscular junction blocker. It competes with acetylcholine for binding to nicotinic cholinergic receptors at the motor end-plate, preventing depolarization and causing muscle relaxation. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine and edrophonium .

Comparison with Similar Compounds

The following analysis compares rocuronium bromide with key NMBAs: vecuronium bromide , succinylcholine (suxamethonium) , cisatracurium , and rapacuronium . These agents vary in onset time, duration, hemodynamic effects, and clinical applications.

Table 1: Pharmacodynamic and Pharmacokinetic Profiles

Key Findings

Onset and Intubation Conditions

- Rocuronium bromide (0.6–1.2 mg/kg) achieves excellent intubation conditions within 60–90 seconds, comparable to succinylcholine in rapid-sequence induction . For example, in cesarean sections, 1 mg/kg rocuronium provided 95% acceptable intubation conditions vs. 97% with succinylcholine .

- Vecuronium (0.12 mg/kg) has a slower onset (2–3 min) and requires higher doses for rapid intubation, making it less ideal for emergency settings .

Duration and Recovery

- Rocuronium’s intermediate duration (30–60 min) suits procedures >30 minutes, whereas succinylcholine’s ultrashort action (5–10 min) limits it to brief interventions .

- Cisatracurium’s duration is similar to rocuronium but with slower onset due to higher potency .

Hemodynamic Stability

- Rocuronium and vecuronium cause minimal hemodynamic fluctuations, unlike succinylcholine, which increases heart rate and blood pressure .

- Rapacuronium’s association with tachycardia and bronchospasm restricts its use despite rapid onset .

Safety Profile

- Succinylcholine poses risks of hyperkalemia and malignant hyperthermia, contraindicating its use in trauma or renal impairment patients .

- Rocuronium’s injection-site pain (reported in 50–80% of awake patients) can be mitigated with lidocaine pretreatment .

Contradictions and Considerations

Biological Activity

1,2-Dehydro-3-oxo Rocuronium Bromide, also known as Rocuronium EP Impurity H Bromide, is a chemical compound that serves as an impurity of Rocuronium Bromide, a widely used neuromuscular blocker in clinical anesthesia. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1190105-67-9

- Molecular Formula : C18H22BrN2O2

- Molecular Weight : 372.29 g/mol

This compound functions primarily as a competitive neuromuscular blocker . It binds to the nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine, which is crucial for muscle contraction. This results in muscle relaxation and paralysis, making it valuable during surgical procedures requiring anesthesia.

Key Points:

- Target : Nicotinic acetylcholine receptors at the motor end plate.

- Mode of Action : Antagonism of acetylcholine binding.

- Result : Induction of skeletal muscle relaxation.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound, Rocuronium Bromide:

- Administration Route : Intravenous.

- Onset of Action : Rapid.

- Duration of Action : Intermediate.

Biochemical Analysis

This compound is utilized in various scientific research applications:

- As a reference standard in High-Performance Liquid Chromatography (HPLC) for identifying and quantifying impurities in pharmaceutical formulations.

- Studied for its role as a metabolite in the degradation pathway of Rocuronium Bromide.

Table 1: Comparison with Similar Compounds

| Compound | Mechanism of Action | Duration of Action |

|---|---|---|

| 1,2-Dehydro-3-oxo Rocuronium | Competitive neuromuscular blocker | Intermediate |

| Rocuronium Bromide | Competitive neuromuscular blocker | Rapid |

| Vecuronium Bromide | Competitive neuromuscular blocker | Longer than Rocuronium |

| Pancuronium Bromide | Competitive neuromuscular blocker | Longer than Vecuronium |

Case Studies and Research Findings

Recent studies have highlighted the implications of this compound in clinical settings:

- Neuromuscular Blockade Studies : Research has indicated that this compound can effectively induce neuromuscular blockade similar to Rocuronium Bromide but may exhibit variations in potency and duration depending on specific patient factors.

- Pharmacodynamics Research : Investigations into the pharmacodynamics have shown that while it shares many properties with its parent compound, there may be differences in how it interacts with certain patient populations or under varying physiological conditions.

- Quality Control Applications : In pharmaceutical manufacturing, this compound is crucial for quality control processes to ensure the purity and efficacy of neuromuscular blocking agents.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 1,2-Dehydro-3-oxo Rocuronium Bromide to ensure stability?

- Answer : The compound should be stored in tightly sealed containers at refrigerated temperatures (2–8°C) to prevent degradation. It must be kept away from oxidizing agents, as incompatibility with oxidizers may lead to hazardous reactions. Storage in a dry, ventilated environment is critical to avoid moisture-induced instability .

Q. Which analytical techniques are validated for quantifying this compound in pharmaceutical research?

- Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used. For HPLC, a mobile phase of acetonitrile-water (9:1) is recommended, with tetramethylammonium hydroxide buffer adjusted to pH 7.4 for optimal separation. Standard solutions should be prepared at ~0.01 mg/mL for calibration, and impurities (e.g., bromide ions) must be excluded during analysis .

Q. What personal protective equipment (PPE) is required for safe handling in laboratory settings?

- Answer : Researchers must wear nitrile gloves (tested for chemical compatibility), safety goggles, and lab coats. Local exhaust ventilation is advised to minimize aerosol exposure. Respiratory protection (e.g., N95 masks) is required if dust generation is likely during weighing or processing .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data when using this compound in in vitro models?

- Answer : Dose-dependent cytotoxicity (e.g., reduced cell viability at ≥100 μg/mL in CPAE cells) necessitates careful dose-range selection. Use MTT assays with triplicate replicates and include controls for baseline viability. Validate results across multiple cell lines and correlate with mechanistic studies (e.g., eNOS suppression) to distinguish compound-specific effects from experimental artifacts .

Q. What methodological considerations are critical when investigating the anti-inflammatory mechanisms of this compound in endothelial cell models?

- Answer : Use CPAE cells treated with lipopolysaccharide (LPS) to simulate inflammation. Measure nitric oxide (NO) production via Griess assay and prostaglandin E2 (PGE2) via ELISA. Dose-response experiments (e.g., 10–1,000 μg/mL) should include time-course analyses to track COX-2 activation and eNOS inhibition. Normalize data to cell viability controls to exclude cytotoxicity confounders .

Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for risk assessment in experimental design?

- Answer : Conduct pilot studies to empirically determine solubility in common solvents (e.g., DMSO, saline) using spectrophotometric methods. For thermal stability, employ thermogravimetric analysis (TGA) if equipment is available. Cross-reference safety data sheets (SDS) for hazards (e.g., toxic fumes upon decomposition) and implement fume hoods for high-temperature procedures .

Q. What strategies are effective for impurity profiling during synthetic optimization of this compound?

- Answer : Use HPLC-MS to identify impurities (e.g., acetylated derivatives or dehalogenated byproducts). Compare retention times with certified reference materials (CRMs) and apply relative response factors from pharmacopeial guidelines. Optimize synthesis conditions (e.g., reaction temperature, purification steps) to minimize side products like Rocuronium Bromide Impurity 31 .

Q. Methodological Notes

- Dose Selection : Prioritize concentrations below 50 μg/mL for in vitro studies to avoid confounding cytotoxicity .

- Analytical Validation : Include system suitability tests (e.g., peak symmetry, resolution) in HPLC protocols to ensure reproducibility .

- Safety Protocols : Implement spill containment kits (adsorbent materials, sealed disposal containers) and emergency eyewash stations as per SDS guidelines .

Properties

CAS No. |

1190105-67-9 |

|---|---|

Molecular Formula |

C32H49BrN2O4 |

Molecular Weight |

605.6 g/mol |

IUPAC Name |

[10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide |

InChI |

InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1 |

InChI Key |

FDZFJGLEXRXQBW-UHFFFAOYSA-M |

SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

Canonical SMILES |

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |

Synonyms |

1-[(5α,16β,17β)-17-(Acetyloxy)-2-(4-morpholinyl)-3-oxoandrost-1-en-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.